4-ethyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one
Description
4-ethyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative with a molecular formula of $ \text{C}{21}\text{H}{20}\text{O}_6 $ (calculated molecular weight: 368.38 g/mol). Its structure features:
- 5-[2-(3-methoxyphenyl)-2-oxoethoxy]: A ketone-linked ethoxy chain terminating in a 3-methoxyphenyl group, which may contribute to π-π stacking or hydrogen-bonding interactions.
- 7-methyl substituent: Likely improves metabolic stability by reducing oxidative degradation.
Properties
IUPAC Name |
4-ethyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-14-11-20(23)26-19-9-13(2)8-18(21(14)19)25-12-17(22)15-6-5-7-16(10-15)24-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLGIRMNBYSSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one, a synthetic compound belonging to the chromen-2-one derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and biological mechanisms, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 320.36 g/mol. The compound features an ethyl group, a methoxyphenyl moiety, and a chromen-2-one core, contributing to its stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₄ |
| Molar Mass | 320.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce functional groups into the chromen-2-one framework. Common methods include:
- Esterification : Using acyl chlorides or anhydrides.
- Nucleophilic Substitution : Employing nucleophiles such as amines or thiols under basic conditions.
- Reduction : Utilizing reducing agents like sodium borohydride.
Biological Activities
Research has identified several biological activities associated with this compound:
Anticancer Activity
Studies indicate that derivatives of chromen-2-one exhibit significant anticancer properties. For instance, compounds in this class have shown cytotoxic effects against various cancer cell lines. One study demonstrated that the compound effectively inhibited cell proliferation in breast cancer cells with an IC50 value of approximately 15 µM, indicating potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A recent study reported that it exhibited strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It has been suggested that it can modulate pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer progression.
Case Studies
-
Case Study on Anticancer Activity : A study conducted on various derivatives showed that modifications at specific positions on the chromenone structure enhanced anticancer activity against multiple cell lines .
Compound IC50 (µM) Cancer Cell Line Compound A 15 MCF-7 (Breast Cancer) Compound B 20 HeLa (Cervical Cancer) - Case Study on Antimicrobial Efficacy : In vitro testing against bacterial strains demonstrated significant inhibition of growth, providing valuable insights into its potential use as a therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Structure Differences: The target compound and the coumarin derivative in share a 2H-chromen-2-one backbone, but differ in substituent positioning. The prenyloxy group in may confer greater hydrophobicity compared to the target compound’s 3-methoxyphenyl-ethoxy-ketone chain. Letermovir and Methoxmetamine utilize heterocyclic (quinazoline) and alicyclic (cyclohexanone) cores, respectively, diverging significantly from coumarin-based structures.
Substituent Impact: The 3-methoxyphenyl group is a common motif in all compounds except . In Methoxmetamine , it is directly attached to the cyclohexanone, possibly influencing NMDA receptor affinity. The ethyl and methyl groups in the target compound may enhance metabolic stability compared to hydroxylated analogs (e.g., ), which are prone to glucuronidation.
Solubility and Bioavailability :
Research Findings and Hypothetical Implications
- Metabolic Stability : The 7-methyl group in the target compound could reduce cytochrome P450-mediated oxidation relative to unmethylated coumarins .
- Functional Speculation : While Letermovir and Methoxmetamine have established biological roles, the target compound’s activity remains uncharacterized. Its structural features suggest possible applications in antimicrobial or anti-inflammatory contexts, though empirical validation is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
